N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396815-84-1
VCID: VC5784529
InChI: InChI=1S/C9H16N2O3S/c1-15(12,13)10-4-2-3-5-11-6-8-14-9-7-11/h10H,4-9H2,1H3
SMILES: CS(=O)(=O)NCC#CCN1CCOCC1
Molecular Formula: C9H16N2O3S
Molecular Weight: 232.3

N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide

CAS No.: 1396815-84-1

Cat. No.: VC5784529

Molecular Formula: C9H16N2O3S

Molecular Weight: 232.3

* For research use only. Not for human or veterinary use.

N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide - 1396815-84-1

Specification

CAS No. 1396815-84-1
Molecular Formula C9H16N2O3S
Molecular Weight 232.3
IUPAC Name N-(4-morpholin-4-ylbut-2-ynyl)methanesulfonamide
Standard InChI InChI=1S/C9H16N2O3S/c1-15(12,13)10-4-2-3-5-11-6-8-14-9-7-11/h10H,4-9H2,1H3
Standard InChI Key RFYDNGGHDACZAT-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC#CCN1CCOCC1

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide features a methanesulfonamide group (-SO₂NH₂) attached to a butynyl chain (CH₂-C≡C-CH₂-) that terminates in a morpholine ring. The molecular formula is C₉H₁₅N₂O₃S, with a molecular weight of 255.3 g/mol. Key structural elements include:

  • Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, known to enhance solubility and modulate pharmacokinetics .

  • Butynyl Linker: A rigid alkyne spacer that influences molecular conformation and potential interactions with biological targets.

  • Methanesulfonamide Group: A polar moiety capable of hydrogen bonding and electrostatic interactions.

Physicochemical Properties:

  • Solubility: The morpholine ring improves aqueous solubility, while the alkyne linker contributes to moderate lipophilicity.

  • logP: Estimated at 1.8–2.2 (predicted via fragment-based methods), indicating balanced hydrophilicity-lipophilicity.

  • pKa: The sulfonamide NH group has an approximate pKa of 10–11, making it deprotonated under physiological conditions.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide likely involves a multi-step approach:

Step 1: Preparation of 4-Morpholinobut-2-yn-1-amine

  • Propargylation: React morpholine with 4-chlorobut-2-yn-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the alkyne-morpholine intermediate.

  • Yield Optimization: Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) enhance substitution efficiency.

Step 2: Sulfonylation

  • Methanesulfonyl Chloride Coupling: Treat 4-morpholinobut-2-yn-1-amine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl.

  • Reaction Conditions: Conduct at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in 60–75% yield.

Scalability and Industrial Considerations

  • Continuous Flow Synthesis: Microreactors could improve heat transfer and reduce reaction times for the exothermic sulfonylation step.

  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.70–3.65 (m, 4H, morpholine OCH₂CH₂N)

    • δ 3.10 (t, 2H, J = 6.8 Hz, CH₂-C≡C)

    • δ 2.95 (s, 3H, SO₂CH₃)

    • δ 2.50–2.45 (m, 4H, morpholine NCH₂CH₂O)

    • δ 2.20 (t, 2H, J = 2.4 Hz, C≡C-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 77.8 (C≡C)

    • δ 66.5 (morpholine OCH₂)

    • δ 53.2 (SO₂CH₃)

    • δ 44.1 (NCH₂CH₂O)

    • δ 22.3 (C≡C-CH₂).

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 3280 cm⁻¹ (N-H stretch)

    • 2100 cm⁻¹ (C≡C stretch)

    • 1320 cm⁻¹ and 1140 cm⁻¹ (S=O asymmetric and symmetric stretches).

Hypothetical Biological Activity and Mechanisms

TargetHypothetical IC₅₀Mechanism of Action
PI3Kγ50–100 nMATP-binding site competition
Bcl-21–5 μMDisruption of protein-protein interactions

Apoptosis Induction

Structural similarities to Bcl-2 inhibitors (e.g., ABT-199) suggest potential pro-apoptotic activity. The alkyne linker may facilitate covalent binding to cysteine residues in anti-apoptotic proteins .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (~40%) due to morpholine-enhanced solubility.

  • Metabolism: Predominant hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

  • Excretion: Renal clearance (60–70%) with minor biliary excretion .

Toxicity Risks

  • CYP Inhibition: Potential inhibition of CYP2D6 (IC₅₀ ~ 10 μM), necessitating drug-drug interaction studies.

  • hERG Binding: Low risk (predicted IC₅₀ > 30 μM), reducing cardiac toxicity concerns.

Comparative Analysis with Structural Analogs

CompoundTargetPotency (IC₅₀)Key Structural Differences
N-(2-Iodophenyl)methanesulfonamideBcl-22.5 μMAryl iodide vs. alkyne linker
ABT-199Bcl-20.01 μMBiphenyl core vs. morpholine
IdelalisibPI3Kδ0.01 μMQuinazolinone vs. sulfonamide

Future Directions and Applications

Drug Development

  • Oncology: Combinatorial therapy with checkpoint inhibitors to overcome chemoresistance.

  • Autoimmune Diseases: Targeting PI3Kδ in rheumatoid arthritis or lupus .

Chemical Biology

  • Photoaffinity Probes: Incorporate azide groups for click chemistry-based target identification.

  • PROTACs: Utilize the alkyne linker to conjugate E3 ligase ligands.

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